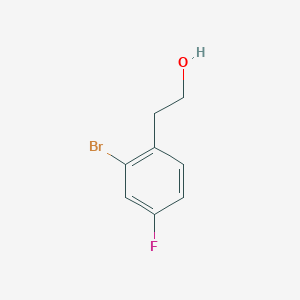

2-(2-溴-4-氟苯基)乙醇

描述

“2-(2-Bromo-4-fluorophenyl)ethanol” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is an intermediate in the synthetic preparation of competitive inhibitors of aromatase .

Synthesis Analysis

The synthesis of “2-(2-Bromo-4-fluorophenyl)ethanol” involves several steps. One method involves the use of secondary alcohols, ammonium bromide, and Oxone . The process involves the transformation of synthetic chemicals with high chemo-, regio-, and enantioselectivities .Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4-fluorophenyl)ethanol” can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “2-(2-Bromo-4-fluorophenyl)ethanol” are complex and involve various stages. For instance, it can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agents .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromo-4-fluorophenyl)ethanol” include its molecular weight, density, melting point, boiling point, and more . For instance, it has a predicted boiling point of 271.0±25.0 °C and a predicted density of 1.562±0.06 g/cm3 .科学研究应用

对映选择性合成:该化合物已被用作手性中间体,在制药中对映选择性合成中发挥作用。Patel等人(2004年)报道了通过对映选择性微生物还原制备(S)-1-(2'-溴-4'-氟苯基)乙醇,突出了其在生产对映纯化合物方面的潜力(Patel et al., 2004)。

电化学转化:Ikeda(1990年)展示了一种便捷的电化学方法,用于将4-卤代乙酮转化为相应的1-(4-卤苯基)乙醇,包括2-(2-溴-4-氟苯基)乙醇(Ikeda, 1990)。

合成中的化学中间体:该化合物作为制药中间体,在合成CCR5拮抗剂用于艾滋病预防和γ-分泌酶调节剂用于治疗阿尔茨海默病等药物中发挥作用。一项研究概述了1-(4-氟苯基)乙酮的生物还原为(S)-(–)-1-(4-氟苯基)乙醇,强调了其在药物化学中的作用(ChemChemTech, 2022)。

晶体学和材料科学:该化合物已被用于晶体学研究。Percino等人(2008年)研究了相关氟苯基乙醇化合物的X射线晶体结构,有助于理解材料科学中的分子结构(Percino et al., 2008)。

放射性药物中间体:2-(2-溴-4-氟苯基)乙醇及其衍生物已被探索作为放射性药物中间体。Banks和Hwang(1994年)研究了氟芳基酮的生产,包括与2-(2-溴-4-氟苯基)乙醇相关的化合物,用于放射性药物(Banks & Hwang, 1994)。

分析化学和光谱学:分析化学和光谱学研究使用该化合物来理解分子行为。例如,Panja等人(2005年)分析了喷射冷却的2-(对-氟苯基)乙醇的构象和激光诱导荧光光谱,为相关分子的物理化学提供了见解(Panja et al., 2005)。

安全和危害

作用机制

Target of Action

A structurally similar compound, 2-bromo-1-(4-fluorophenyl)ethanone, is suggested to be used in life science research . Another related compound, 2-Bromo-1-(4-fluorophenyl)ethanone, is mentioned in the context of antidepressant molecule synthesis . This suggests that 2-(2-bromo-4-fluorophenyl)ethan-1-ol might interact with targets involved in neurological processes.

Mode of Action

The specific interactions and resulting changes would depend on the exact nature and structure of the compound and its target .

Biochemical Pathways

Given the potential neurological targets, it’s plausible that this compound could influence pathways related to neurotransmitter synthesis, release, or reuptake, potentially impacting mood and behavior .

Result of Action

Based on the potential neurological targets, it’s possible that this compound could influence neuronal signaling, potentially impacting mood and behavior .

生化分析

Biochemical Properties

2-(2-Bromo-4-fluorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of 2-(2-Bromo-4-fluorophenyl)ethanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

2-(2-Bromo-4-fluorophenyl)ethanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK pathway, leading to changes in gene expression and cellular responses. Additionally, 2-(2-Bromo-4-fluorophenyl)ethanol can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2-(2-Bromo-4-fluorophenyl)ethanol involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 2-(2-Bromo-4-fluorophenyl)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Bromo-4-fluorophenyl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-Bromo-4-fluorophenyl)ethanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(2-Bromo-4-fluorophenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and other adverse reactions. It is important to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

2-(2-Bromo-4-fluorophenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes .

Transport and Distribution

The transport and distribution of 2-(2-Bromo-4-fluorophenyl)ethanol within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of 2-(2-Bromo-4-fluorophenyl)ethanol within tissues can affect its overall activity and effectiveness .

属性

IUPAC Name |

2-(2-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHIUBUCWYRMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

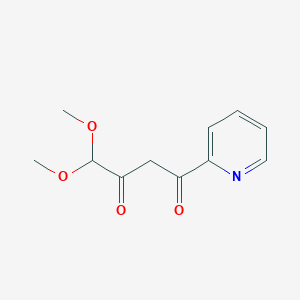

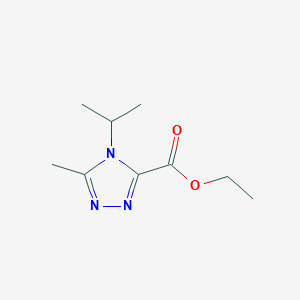

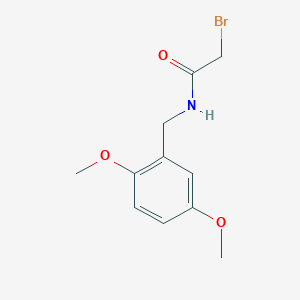

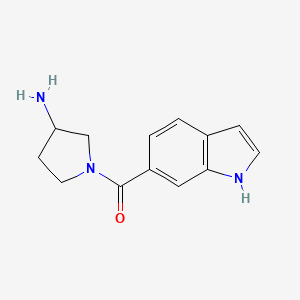

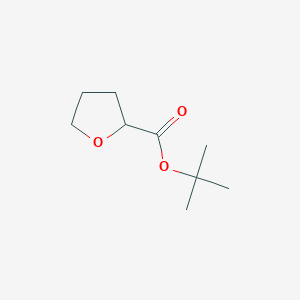

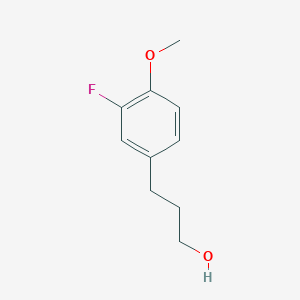

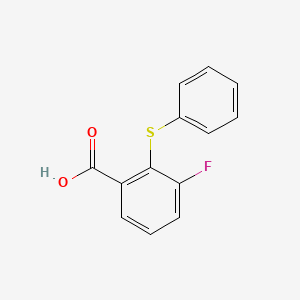

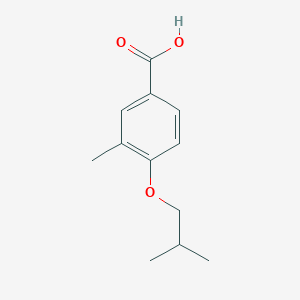

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)

![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)